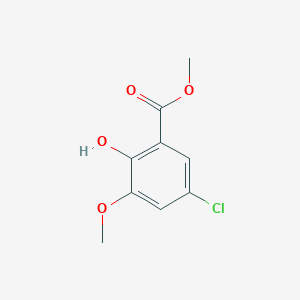

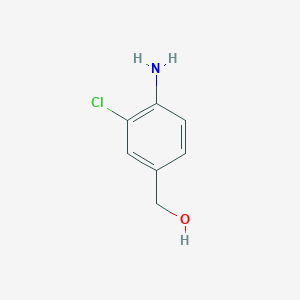

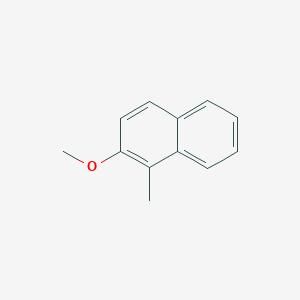

![molecular formula C10H10O B169400 2,3-二氢苯并[b]噁啶 CAS No. 14949-49-6](/img/structure/B169400.png)

2,3-二氢苯并[b]噁啶

描述

2,3-Dihydrobenzo[b]oxepine is a tricyclic compound . It is the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline .

Synthesis Analysis

The synthesis of 2,3-Dihydrobenzo[b]oxepine has been achieved via asymmetric oxetane opening by internal carbon nucleophiles . Good chemical efficiency and enantioselectivity were achieved under mild conditions .Molecular Structure Analysis

The electron withdrawing groups (EWGs) have been incorporated in para or meta positions to obtain the spectral features, i.e., maxima of absorption and separation of the n→π* bands .Chemical Reactions Analysis

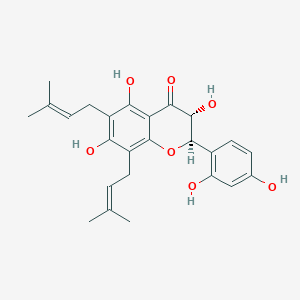

New allocolchicine derivatives bearing 2,3-dihydrobenzo[b]oxepine moiety were synthesized via gold-catalyzed cyclization as a key synthetic step . The obtained 2,3-dihydrobenzo[b]oxepine-containing allocolchicinoids possess cytotoxic activity against HEK293, PANC-1, COL0357, HeLa, and Colon26 cancer cell lines at low micromolar range of concentrations .Physical And Chemical Properties Analysis

The molecular formula of 2,3-Dihydrobenzo[b]oxepine is C10H10O and its molecular weight is 146.19 . Dibenzo[b,f]oxepine shows an increased photostability when compared with its 10,11-dihydrogenated analog .科学研究应用

合成和药用应用

- 通过金催化环化反应合成了2,3-二氢苯并[b]噁啶衍生物,所得化合物对各种癌细胞系表现出细胞毒活性(Bukhvalova et al., 2019)。

- 从Baylis-Hillman加合物合成了甲基2-氧代-2,3-二氢苯并[b]噁啶-4-羧酸甲酯,使用了一个简单的合成方法,包括乙酰化、氰化等步骤(Ahn et al., 2008)。

- 开发了一种分子内C-C形成过程,用于对2,3-二氢苯并[b]噁啶的对映选择性合成,提供了对其他结构的前体的访问(Zhang et al., 2021)。

化学合成创新

- 为二甲基2,3-二氢苯并[b]噁啶-2,4-二羧酸二甲酯及相关化合物开发了新颖的合成方法,突显了这种化学结构的灵活性和潜力(Ahn et al., 2012)。

- 使用Claisen重排、Baeyer-Villiger氧化和环闭合醚交换的组合合成了取代的2,5-二氢苯并[b]噁啶,展示了该化合物在复杂化学反应中的适应性(Wang et al., 2002)。

生物学和药理学见解

- 二苯并[b,f]噁啶衍生物,其结构类似,显示出作为微管聚合抑制剂的潜力,计算研究支持它们在药物化学中的作用(Krawczyk et al., 2016)。

- 苯并噁啶-1,2,3-三唑杂合物表现出抗菌特性,特别是对革兰氏阴性细菌,以及对肺癌和结肠癌细胞系的细胞毒性,表明它们在治疗细菌感染和癌症方面的潜力(Kuntala et al., 2015)。

安全和危害

未来方向

Dibenzo[b,f]oxepine derivatives are an important scaffold in natural, medicinal chemistry, and these derivatives occur in several medicinally relevant plants . The structure, production, and therapeutic effects of dibenzo[b,f]oxepines have not been extensively discussed thus far and are presented in this review .

属性

IUPAC Name |

2,3-dihydro-1-benzoxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-3,5-7H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXJUMQRVNQWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292608 | |

| Record name | 2,3-dihydro-1-benzoxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrobenzo[b]oxepine | |

CAS RN |

14949-49-6 | |

| Record name | 14949-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydro-1-benzoxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

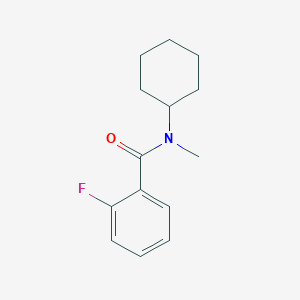

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)